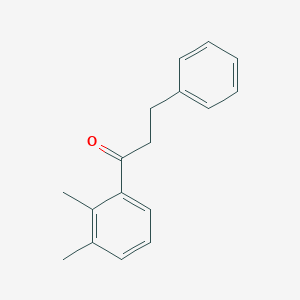

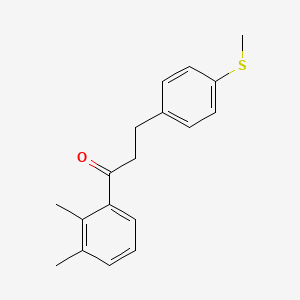

2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the CAS Number: 898781-21-0 . It has a molecular weight of 284.42 and belongs to the ketone family. The IUPAC name for this compound is 1-(2,3-dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone .

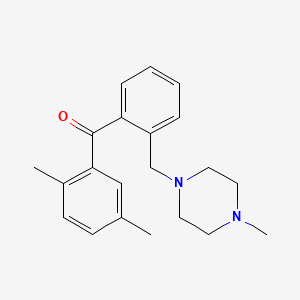

Molecular Structure Analysis

The InChI code for 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is 1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone include its molecular weight of 284.42 . The compound’s linear formula is C18H20OS .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : Xu, Wan, Mao, and Pan (2010) demonstrated the synthesis of 2-(phenylthio)phenols using a copper(I)-catalyzed tandem transformation process. This involves C-S coupling and C-H functionalization, utilizing dimethyl sulfoxide as the oxidant (Xu, Wan, Mao, & Pan, 2010).

Enantioselective Oxidation : Adam and Prechtl (1994) explored the enantioselective oxidation of chiral titanium enolates derived from propiophenone. They used dimethyldioxirane and 3-phenyl-2-phenylsulfonyloxaziridine as oxidants, revealing insights into the stereoselectivity of the a-hydroxylation process (Adam & Prechtl, 1994).

Fluorescent Probes : Sheng, Ye, Liu, He, Ren, and Yin (2016) found that the commercially available cyanine dye 3H-Indolium can be used to determine amino-substituted thiophenols, indicating its potential as a selective fluorescent probe for thiophenol detection (Sheng et al., 2016).

Photochemical Reactions : Encinas and Scaiano (1979) studied the photochemistry of beta-(dimethylamino)propiophenone, revealing insights into electron transfer processes and the generation of biradical zwitterions in specific solvent conditions (Encinas & Scaiano, 1979).

Spectral Properties and Micellization : El-Daly, Asiri, Khan, and Alamry (2013) investigated the spectral properties of a similar compound, DTTP, in various solvents. They found a red shift in its emission spectrum with increasing solvent polarity, indicating significant intramolecular charge transfer (El-Daly et al., 2013).

Medium Acidity and Photostability : A study by El-Daly, Asiri, Khan, Alamry, and Hussein (2011) examined the effects of medium acidity on the photoreactivity of a similar compound, DDTP. This research contributes to understanding the environmental stability of related compounds (El-Daly et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . The disposal of the compound should be done at an approved waste disposal plant .

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAQKJBYJLQCGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644378 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-21-0 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)